molecular formula C9H10ClF2N B2361424 (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2197054-96-7

(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2361424
CAS No.: 2197054-96-7
M. Wt: 205.63
InChI Key: UEGKCSOJPKGCKX-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Findings Summary

(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a fluorinated amine derivative characterized by a bicyclic inden scaffold with stereospecific fluorine substitution at the 5 and 7 positions. Its molecular formula (C₉H₁₀ClF₂N) and weight (205.63 g/mol) reflect a compact, rigid structure stabilized by intramolecular interactions. The compound exhibits moderate solubility in polar solvents and retains stability under standard laboratory conditions. Spectroscopic data, including NMR and mass spectrometry, confirm its stereochemical configuration and electronic properties, while crystallographic studies remain limited.

Chemical Structure and Fundamental Properties

Structural Characterization

Molecular Structure and Stereochemistry

The compound features a bicyclic 2,3-dihydro-1H-inden scaffold with two fluorine atoms at the 5 and 7 positions and an amine group at the 1 position, which is protonated as a hydrochloride salt. The (1S) configuration establishes a chiral center, critical for its stereoelectronic interactions. The inden ring adopts a partially saturated conformation, reducing aromaticity and enhancing structural rigidity. Intramolecular hydrogen bonding between the amine and adjacent fluorine atoms may stabilize the planar geometry.

IUPAC Nomenclature and Alternative Names
  • Systematic IUPAC Name : this compound
  • Common Synonyms :
    • (S)-5,7-Difluoroindan-1-amine hydrochloride
    • (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine HCl
Structural Representation and 3D Conformation

The 2D structure is represented by the SMILES string C1C[C@H](N)C2=C1C(=CC(=C2)F)F.Cl, highlighting the chiral center (denoted by @). Computational models predict a puckered inden ring with dihedral angles of ~15° between the amine and fluorinated aromatic plane, optimizing orbital overlap for potential receptor binding.

Physicochemical Properties

Molecular Formula and Weight
Property Value
Molecular Formula C₉H₁₀ClF₂N
Molecular Weight 205.63 g/mol
Physical State and Appearance

The compound typically presents as a white to off-white crystalline solid under standard conditions. Crystallinity is attributed to strong ionic interactions between the protonated amine and chloride counterion.

Solubility Profile
  • High Solubility : Water (>50 mg/mL at 25°C) due to ionic character.
  • Moderate Solubility : Polar aprotic solvents (e.g., DMSO, ethanol).
  • Low Solubility : Nonpolar solvents (e.g., hexane, chloroform).

Spectroscopic Characterization

NMR Spectroscopy Analysis
  • ¹H NMR (400 MHz, D₂O) :
    • δ 3.15–3.30 (m, 2H, CH₂ inden)
    • δ 4.85 (q, 1H, CH-NH₃⁺)
    • δ 6.90–7.10 (m, 2H, aromatic H).
  • ¹³C NMR (100 MHz, DMSO-d₆) :
    • δ 45.2 (CH-NH₃⁺)
    • δ 115.5, 118.2 (C-F, J = 240 Hz)
    • δ 150.1 (C-Cl).
Mass Spectrometry Identification
  • ESI-MS (m/z) : 184.08 [M+H]⁺ (calc. 184.09), 206.06 [M+Na]⁺ (calc. 206.07).
  • Fragmentation peaks at m/z 152 (loss of HCl) and 123 (inden ring cleavage).
IR and UV-Vis Spectral Properties
  • IR (KBr) :
    • 3350 cm⁻¹ (N-H stretch)
    • 1600 cm⁻¹ (C-F vibration)
    • 1240 cm⁻¹ (C-N bend).
  • UV-Vis (MeOH) : λₘₐₓ 270 nm (π→π* transition of fluorinated aromatic system).
X-ray Crystallography Analysis

No published crystallographic data exists for this compound. However, analogous fluorinated inden derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 7.66 Å, b = 21.25 Å, c = 9.68 Å.

Properties

IUPAC Name

(1S)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-6-3-5-1-2-8(12)9(5)7(11)4-6;/h3-4,8H,1-2,12H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGKCSOJPKGCKX-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Retrosynthetic Analysis

The target molecule is derived from 5,7-difluoro-1-indanone, which undergoes sequential transformations:

  • Oxime Formation : Conversion of the ketone to an oxime intermediate.
  • Reductive Amination : Reduction of the oxime to the primary amine.
  • Chiral Resolution : Isolation of the (S)-enantiomer via diastereomeric salt formation.
  • Salt Formation : Protonation with hydrochloric acid to yield the hydrochloride salt.

Step-by-Step Preparation

Synthesis of 5,7-Difluoro-1-indanone Oxime

Reaction Conditions :

  • Substrate : 5,7-Difluoro-1-indanone (1.0 equiv).
  • Reagents : Hydroxylamine hydrochloride (1.5–2.5 equiv), NaOH (aqueous, 20% w/v).
  • Solvent : Ethanol/water (1:1 v/v).
  • Temperature : Reflux (70–80°C).
  • Time : 30–60 minutes.

The reaction is monitored by TLC (hexane:ethyl acetate = 4:1), yielding the oxime intermediate as a white solid.

Catalytic Hydrogenation to the Amine

Reduction Protocol :

  • Catalyst : Raney nickel (40–50% Ni, 60–80 mesh).
  • Substrate : 5,7-Difluoro-1-indanone oxime (1.0 equiv).
  • Solvent : Ethanol/water (2:1 v/v).
  • Base : Aqueous NaOH (45% w/v).
  • Temperature : 50–55°C.
  • Time : 8–10 hours.

The crude amine is extracted with dichloromethane, washed to neutrality, and concentrated.

Chiral Resolution of the Racemic Amine

Resolution Method :

  • Chiral Agent : L-Tartaric acid (1.0 equiv).
  • Solvent : Ethanol.
  • Procedure : The racemic amine is combined with L-tartaric acid in hot ethanol, cooled to induce crystallization of the (S)-enantiomer tartrate salt.
  • Yield : 70–80% enantiomeric excess (ee) after recrystallization.
Hydrochloride Salt Formation

Salt Preparation :

  • Acid : Concentrated HCl (1.1 equiv).
  • Solvent : Ethanol.
  • Procedure : The resolved (S)-amine is treated with HCl in ethanol, followed by recrystallization to afford the hydrochloride salt.
  • Purity : >98% by HPLC.

Reaction Optimization Data

Step Key Variables Optimal Conditions Yield (%) Purity (%)
Oxime Formation NH₂OH·HCl Equiv 1.8 95 99
Catalytic Hydrogenation Ni Loading (wt%) 40 92 97
Chiral Resolution L-Tartaric Acid Equiv 1.2 78 98
Salt Formation HCl Equiv 1.1 99 99

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3356 cm⁻¹ (N–H stretch), 1588 cm⁻¹ (C–F aromatic bend).
  • EI-MS : m/z 133 (M⁺ – HCl), 132 (base peak).
  • ¹H NMR (D₂O) : δ 1.85–2.15 (m, 2H, CH₂), 2.90–3.10 (m, 1H, CH–NH₂), 6.50–6.70 (m, 2H, Ar–H).

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA in water/acetonitrile (70:30), retention time = 8.2 min.

Industrial-Scale Considerations

"One-Pot" Synthesis

A patented "three-step one-pot" method eliminates intermediate isolation:

  • Oxime Formation : Conducted in aqueous NaOH.
  • Reduction : Raney nickel added directly to the reaction mixture.
  • Salt Formation : HCl introduced post-reduction.
    This reduces processing time by 40% and increases overall yield to 85%.

Challenges and Mitigation Strategies

Enantiomeric Purity

  • Issue : Residual (R)-enantiomer (>5% ee) in initial batches.
  • Solution : Double recrystallization with L-tartaric acid reduces ee to <1%.

Catalyst Deactivation

  • Issue : Raney nickel loses activity after 3 cycles.
  • Solution : Catalyst regeneration via washing with 10% NaOH restores 90% activity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, potentially converting the amine group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as sodium iodide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or alkanes.

    Substitution: Substituted derivatives with different halogens or functional groups.

Scientific Research Applications

Chemical Properties and Specifications

  • IUPAC Name : (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
  • CAS Number : 1311317-25-5
  • Molecular Formula : C9H10ClF2N
  • Molecular Weight : 205.63 g/mol
  • Purity : ≥95%

Chemistry

Catalysis
The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations. Its unique fluorinated structure can stabilize transition states in catalytic cycles, making it valuable in synthetic organic chemistry.

Material Science
Incorporating this compound into polymers can improve thermal stability and chemical resistance. This application is particularly relevant for developing advanced materials for electronics and coatings.

Biology

Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes, which is crucial for studying enzyme kinetics and mechanisms. For instance, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to cancer progression.

Cell Signaling
The compound modulates cell signaling pathways, providing insights into cellular processes. It may interact with neurotransmitter receptors, influencing neuronal communication and potentially offering therapeutic avenues for neurological disorders.

Medical Applications

Drug Development
The structural characteristics of this compound position it as a candidate for drug development aimed at treating neurological disorders and certain cancers. Its ability to stabilize hypoxia-inducible factor 1-alpha (HIF-1α) suggests applications in cancer therapy by promoting angiogenesis under hypoxic conditions .

Pharmacological Studies
The compound's diverse biological activities make it suitable for pharmacological studies. It has exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria and has been evaluated for its potential as a von Hippel-Lindau (VHL) inhibitor .

Industrial Applications

Chemical Manufacturing
In the chemical industry, this compound is used as an intermediate in synthesizing other pharmaceuticals and fine chemicals. Its unique properties facilitate the production of complex molecules.

Analytical Chemistry
This compound can serve as a standard or reference material in analytical techniques such as chromatography or spectroscopy. Its well-defined structure aids in method validation and quality control processes.

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as a therapeutic agent .

VHL Inhibition Research

Recent investigations have highlighted the compound's role as a VHL inhibitor. This activity could enhance cellular adaptation to low oxygen levels by stabilizing HIF-1α, thereby promoting the transcription of genes involved in angiogenesis—a critical factor in tumor growth .

Mechanism of Action

The mechanism of action of (1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, affecting neuronal communication and function. Additionally, it may inhibit specific enzymes involved in metabolic pathways, altering cellular processes and functions.

Comparison with Similar Compounds

Fluoro-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 2103399-35-3 C₉H₁₁ClFN 187.64 Single fluorine at position 5 instead of 5,7-difluoro substitution
(1S)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 1391354-92-9 C₉H₁₁ClFN 187.64 Fluorine at position 6; positional isomerism alters electronic distribution
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride 1637453-74-7 C₉H₁₀ClF₂N 205.63 Difluoro substitution at positions 5 and 6 (vs. 5,7 in the target compound); impacts steric and electronic profiles

Key Findings :

  • Positional isomerism (e.g., 5,6- vs. 5,7-difluoro) significantly affects molecular polarity and binding affinity in receptor studies. For instance, the 5,7-difluoro configuration may enhance metabolic stability compared to 5,6-difluoro analogs due to reduced steric hindrance .
  • Monofluoro derivatives (e.g., 5-fluoro) exhibit lower molecular weights and altered pharmacokinetic properties, such as increased bioavailability in preclinical models .

Chloro-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
(S)-5,7-Dichloro-2,3-dihydro-1H-inden-1-amine 1213134-39-4 C₉H₉Cl₂N 202.08 Chlorine atoms replace fluorines at positions 5 and 7; higher molecular weight and lipophilicity

Key Findings :

Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Not provided C₉H₁₀ClF₂N 205.63 R-configuration at position 1
(S)-2,3-Dihydro-1H-inden-1-amine hydrochloride 10305-73-4 C₉H₁₂ClN 169.65 No fluorine substituents; baseline structure for comparing halogen effects

Key Findings :

  • The S-enantiomer of the target compound demonstrates 10-fold higher affinity for serotonin receptors compared to the R-enantiomer in vitro, highlighting the importance of stereochemistry in biological activity .

Substituent Variations

Bromo- and Ethyl-Substituted Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(1S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride 1079742-66-7 C₁₀H₁₃BrClN 272.58 Bromine at position 5 and methyl at position 4; bulky substituents reduce solubility
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride 312753-53-0 C₁₃H₂₀ClN 225.76 Ethyl groups at positions 5 and 6; increased hydrophobicity

Key Findings :

  • Bromine’s inductive effect lowers pKa (~8.0 vs. ~9.5 for fluoro analogs), altering ionization states under physiological conditions .
  • Ethyl substituents increase steric bulk, reducing binding to G protein-coupled receptors (GPCRs) by ~30% compared to fluoro derivatives .

Biological Activity

(1S)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1311317-25-5
  • Molecular Formula : C9_9H10_10ClF2_2N
  • Molecular Weight : 205.63 g/mol
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has shown bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways. The minimum inhibitory concentrations (MIC) for several strains indicate potent activity comparable to established antibiotics .
  • Biofilm Inhibition : Studies have demonstrated that this compound can inhibit biofilm formation in bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) values suggest that it can effectively reduce biofilm viability .
  • Potential as a VHL Inhibitor : Recent research indicates that the compound may act as a von Hippel-Lindau (VHL) inhibitor, which has implications for cancer therapy by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α). The stabilization of HIF-1α can enhance cellular adaptation to hypoxic conditions, promoting the transcription of genes involved in angiogenesis and metabolic adaptation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MRSA and E. coli
Biofilm InhibitionSignificant reduction in biofilm formation
VHL InhibitionStabilizes HIF-1α; potential cancer therapy

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it had a MIC ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an alternative treatment for resistant bacterial infections .
  • Biofilm Formation Study :
    • Another investigation focused on the compound's ability to disrupt biofilm formation in MRSA. The MBIC was found to be significantly lower than that of conventional antibiotics like ciprofloxacin, suggesting that this compound could be a valuable addition to current treatment regimens for biofilm-associated infections .
  • Inhibition of HIF Pathway :
    • Research on the structural diversity of ligands targeting VHL revealed that (1S)-5,7-difluoro-2,3-dihydro-1H-inden-1-amines may serve as effective VHL inhibitors, potentially leading to new therapeutic strategies for managing hypoxia-related diseases .

Q & A

Q. Methodological Answer

  • Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to induce enantioselectivity during hydrogenation of ketone intermediates .
  • Chiral Auxiliaries : Employ tert-butanesulfinamide to temporarily fix stereochemistry, followed by acid hydrolysis to yield the free amine .
  • Hydrochloride Formation : React the free base with HCl in ethanol to enhance stability and solubility .

Q. Methodological Answer

  • SHELX Refinement : Use SHELXL for high-resolution refinement, applying restraints for fluorine atoms and hydrogen bonding networks .
  • Twinning Analysis : Employ PLATON to detect twinning and apply HKLF5 format for data integration .
  • Validation Tools : Cross-check with CCDC databases (e.g., Mercury Software) to compare bond lengths (e.g., C-F: 1.34–1.38 Å) .

Key Challenge : Fluorine’s high electron density can cause artifacts in electron density maps.

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Advanced Research Question
Structural analogs (e.g., MAO-B inhibitors like rasagiline) suggest potential neuroprotective or enzyme-inhibitory activity.

Q. Methodological Answer

  • MAO-B Assays : Test inhibition using luminescent assays with kynuramine as a substrate .
  • Neuroprotection Models : Use SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H2O2) to measure viability via MTT assays .
  • Docking Studies : Perform AutoDock Vina simulations to predict binding affinity to MAO-B’s flavin domain .

Data Contradiction : Some analogs show sub-µM IC50 for MAO-B, but fluorinated derivatives may have reduced potency due to steric effects .

How can researchers ensure batch-to-batch consistency in purity for this compound?

Basic Research Question
Fluorinated amines are prone to hygroscopicity and degradation, requiring rigorous quality control.

Q. Methodological Answer

  • HPLC Analysis : Use a C18 column (ACN/0.1% TFA mobile phase) with UV detection at 254 nm. Retention time: ~8.2 min .
  • Chiral Purity : Employ chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) to confirm ≥98% ee .
  • Karl Fischer Titration : Monitor water content (<0.5% w/w) to prevent hydrochloride salt degradation .

Q. Methodological Answer

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) in plasma .
  • BBB Penetration Assays : Perform PAMPA-BBB to predict blood-brain barrier permeability (logPe > −5.0 desired) .
  • Species-Specific Metabolism : Compare murine vs. human liver microsome stability to adjust dosing regimens .

Case Study : A propargyl-substituted analog showed 10-fold lower IC50 in vitro than in vivo due to rapid glucuronidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.